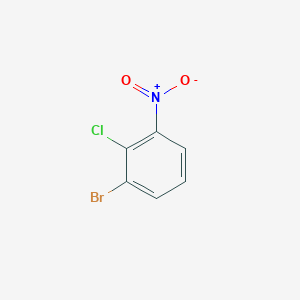
1-Bromo-2-chloro-3-nitrobenzene
Cat. No. B1291829
Key on ui cas rn:
3970-37-4
M. Wt: 236.45 g/mol
InChI Key: JNIDAGAFFKAPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08242260B2
Procedure details


To an oven dried round-bottom flask fitted with stir bar and an oven dried condenser under N2 at room temperature was added 2-chloro-3-nitrobenzoic acid (6.0 g, 29.8 mmol), mercuric oxide, red (9.67 g, 44.7 mmol) and carbon tetrachloride (200 mL). The reaction mixture heated to 90° C. for 30 minutes with irradiation from a 150W TYPE A utility light bulb. The reaction mixture was then cooled to approximately 60° C. and bromine (2.30 mL, 44.7 mmol) added dropwise via syringe and the nitrogen inlet was replaced with an Ar balloon. The reaction mixture was heated again to 90° C. for 4 hours under constant irradiation from the light bulb. The reaction was allowed to cool to room temperature, quenched with saturated aqueous NaHCO3 solution and DCM and stirred for 30 minutes. The phases partitioned upon standing and then were separated. The aqueous portion was extracted with DCM. The combined organic phases were washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 7.04 g of 1-bromo-2-chloro-3-nitrobenzene: 1H NMR (400 MHz, CDCl3) δ 7.31 (t, J=8.0 Hz, 1H) 7.74 (dd, J=8.2, 1.2 Hz, 1H) 7.87 (dd, J=8.0, 1.4 Hz, 1H).

[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
150W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.[Br:14]Br>C(Cl)(Cl)(Cl)Cl>[Br:14][C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[Cl:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
[Compound]
|
Name
|
mercuric oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Two
[Compound]
|
Name
|
150W
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stir bar and an oven
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To an oven dried round-bottom flask fitted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried condenser under N2 at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated again to 90° C. for 4 hours under constant irradiation from the light bulb
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated aqueous NaHCO3 solution and DCM
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases partitioned
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portion was extracted with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=CC=C1)[N+](=O)[O-])Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.04 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
